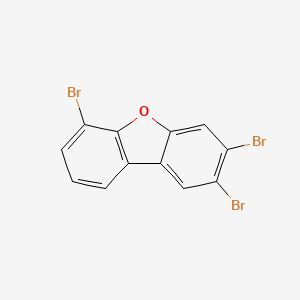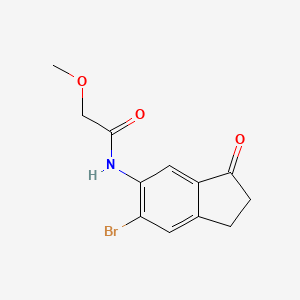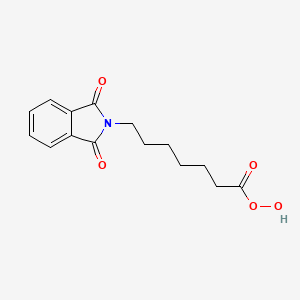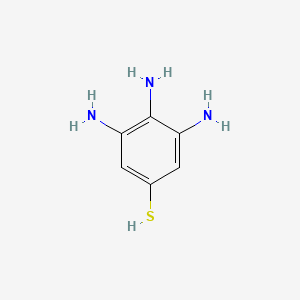
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three amino groups attached to a triazine ring, each substituted with 2,6-dimethylphenyl groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2,6-dimethylaniline under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This binding is often facilitated by the amino groups and the aromatic triazine ring, which can form hydrogen bonds and π-π interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler derivative with three amino groups attached to the triazine ring.
Cyanuric Acid: A triazine derivative with three hydroxyl groups instead of amino groups.
Cyanuric Chloride: A triazine derivative with three chlorine atoms, used as an intermediate in organic synthesis.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is unique due to the presence of bulky 2,6-dimethylphenyl groups, which impart steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler triazine derivatives like melamine and cyanuric acid .
Eigenschaften
CAS-Nummer |
562100-45-2 |
|---|---|
Molekularformel |
C27H30N6 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(2,6-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H30N6/c1-16-10-7-11-17(2)22(16)28-25-31-26(29-23-18(3)12-8-13-19(23)4)33-27(32-25)30-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3,(H3,28,29,30,31,32,33) |
InChI-Schlüssel |
XCQUVIIWCAVOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)NC3=C(C=CC=C3C)C)NC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)


![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)


![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)

![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)

